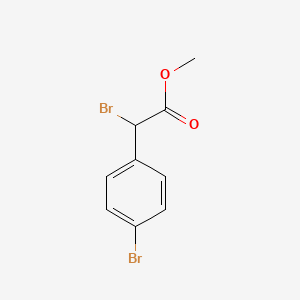

Methyl 2-bromo-2-(4-bromophenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-2-(4-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKFDRJNRQQSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507899 | |

| Record name | Methyl bromo(4-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60079-77-8 | |

| Record name | Methyl bromo(4-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Bromo 2 4 Bromophenyl Acetate

Alternative Synthetic Routes to Methyl 2-bromo-2-(4-bromophenyl)acetate Scaffolds

An alternative to direct bromination of the ester is a two-step approach: synthesis of the α-bromo acid followed by esterification, or the introduction of the halogen onto a precursor molecule before building the final structure.

This route involves first synthesizing 2-bromo-2-(4-bromophenyl)acetic acid and then converting it to the corresponding methyl ester. A widely used and straightforward method for this transformation is the Fischer esterification. This reaction involves refluxing the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). wikipedia.org The reaction is an equilibrium process, and using a large excess of methanol (B129727) helps to drive the equilibrium towards the formation of the ester. wikipedia.orgchemicalbook.com

Another approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with methanol to form the ester. Alternatively, transesterification reactions under Lewis acid catalysis can be employed, where an existing ester is exchanged for another. For example, α-bromo-2-chlorophenylacetic acid can be transesterified with methyl acetate (B1210297) using a Lewis acid like titanium tetrachloride. google.com

Table 3: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Carboxylic acid, Methanol, H₂SO₄ | Reflux | Simple, common reagents. wikipedia.org |

| Via Acid Chloride | Carboxylic acid, SOCl₂, then Methanol | Two steps | High yield, irreversible. |

| Transesterification | Carboxylic acid, Methyl Acetate, Lewis Acid | Catalytic | Mild conditions possible. google.com |

The synthesis can also commence from precursors where one or both bromine atoms are absent. For instance, 4-bromophenylacetic acid can be prepared by the electrophilic aromatic substitution of phenylacetic acid with bromine. wikipedia.org This precursor, already containing the phenyl bromine, can then be subjected to α-bromination (e.g., via the Hell-Volhard-Zelinskii reaction) followed by esterification. libretexts.org

Alternatively, one could start with a molecule that is later halogenated. For example, a benzaldehyde (B42025) derivative can be converted into the corresponding α-bromo phenylacetic acid. google.com Specifically, reacting an appropriate benzaldehyde with tribromomethane (bromoform) and potassium hydroxide (B78521) can yield the α-bromo acid in a single step, which can then be esterified. google.com This method provides a direct route to the α-brominated acid scaffold from readily available aldehydes. google.com

Optimization of Synthetic Yields and Purity Profiles

The optimization of synthetic methodologies for this compound is paramount to achieving high yields and exceptional purity, which are critical for its subsequent applications. Research efforts have focused on refining reaction conditions, minimizing side-product formation, and developing effective purification strategies. The synthesis is generally approached as a two-step process: the esterification of 2-(4-bromophenyl)acetic acid followed by the alpha-bromination of the resulting ester, Methyl 2-(4-bromophenyl)acetate.

Optimization of the Alpha-Bromination Step

The most critical step influencing both yield and purity is the selective bromination at the benzylic (alpha) position of Methyl 2-(4-bromophenyl)acetate. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, is the standard method for this transformation. Optimization studies have demonstrated that the choice of solvent and the concentration of the radical initiator are key variables.

The solvent plays a crucial role in the efficiency and selectivity of benzylic bromination. While carbon tetrachloride (CCl₄) is traditionally used for Wohl-Ziegler reactions, safety and environmental concerns have prompted the investigation of alternative solvents. A study on the benzylic bromination of a structurally similar substrate, methoxyimino-o-tolyl-acetic acid methyl ester, provides valuable insights. The findings indicate that chlorinated aromatic solvents can offer superior performance. researchgate.net

| Solvent | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | 12 | 79 | researchgate.net |

| 1,2-Dichlorobenzene (B45396) | 8 | 92 | researchgate.net |

As shown in the table, using 1,2-dichlorobenzene not only reduced the reaction time by a third but also significantly increased the isolated yield by 13%. researchgate.net This enhancement is attributed to the solvent's higher boiling point and its ability to facilitate the radical chain reaction more effectively than CCl₄.

Fine-tuning the stoichiometry of NBS and the catalytic amount of the radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is essential for maximizing the conversion of the starting material while preventing over-bromination or other side reactions. Research on the bromination of methoxyimino-o-tolyl-acetic acid methyl ester demonstrated that systematic adjustments to reagent quantities can lead to optimal outcomes. researchgate.net

| NBS (equivalents) | AIBN (equivalents) | Yield (%) | Reference |

|---|---|---|---|

| 1.05 | 0.05 | 85 | researchgate.net |

| 1.25 | 0.05 | 92 | researchgate.net |

| 1.50 | 0.05 | 91 | researchgate.net |

| 1.25 | 0.10 | 92 | researchgate.net |

| 1.25 | 0.01 | 88 | researchgate.net |

The data indicates that an optimal yield of 92% was achieved using 1.25 equivalents of NBS and 0.05-0.10 equivalents of AIBN. researchgate.net Increasing the amount of NBS beyond this point did not improve the yield, suggesting that 1.25 equivalents is sufficient for complete conversion without promoting significant side reactions. Similarly, while a catalytic amount of AIBN is necessary, increasing it beyond 0.05 equivalents offered no additional benefit. researchgate.net

Purity Profiles and Impurity Mitigation

The primary challenge to achieving high purity is the formation of isomers and di-substituted byproducts. In related syntheses, non-selective bromination of the aromatic ring can lead to the formation of undesirable meta and ortho isomers, which are often difficult to separate from the desired para product. patsnap.com

Key strategies to enhance the purity profile include:

Selective Bromination Conditions : Utilizing reaction conditions that favor benzylic bromination over aromatic bromination is crucial. Photo-initiated reactions, for instance, have been shown to be more selective for the benzylic position compared to thermally initiated reactions, improving the yield of the desired product from 47% to 80% in one study by minimizing aryl bromination. gla.ac.uk

Controlled Reagent Addition : The portion-wise addition of NBS has been reported to improve the yield of α-brominated products. This technique helps to maintain a low concentration of bromine in the reaction mixture, which suppresses side reactions. nih.gov

Purification Techniques

After the reaction is complete, a multi-step purification process is typically employed to isolate this compound with high purity.

Aqueous Work-up : The crude reaction mixture is first washed with water and a saturated sodium bicarbonate solution to remove the succinimide (B58015) byproduct and any unreacted acidic species. patsnap.comchemicalbook.com

Solvent Extraction : The product is extracted from the aqueous layer using an immiscible organic solvent, such as dichloromethane. patsnap.comchemicalbook.com The organic layers are then combined and dried over an anhydrous agent like sodium sulfate. patsnap.comchemicalbook.com

Solvent Removal : The solvent is removed under reduced pressure. chemicalbook.com

Final Purification : To remove persistent impurities like isomers or di-brominated products, either recrystallization or column chromatography is employed. Recrystallization from solvents like hexanes or aqueous methanol has proven effective for analogous compounds. patsnap.com For more challenging separations, flash column chromatography using a silica (B1680970) gel stationary phase is the method of choice.

The purity of the final product is typically confirmed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which can quantify residual impurities. patsnap.comgoogle.com

Reaction Mechanisms and Chemical Transformations of Methyl 2 Bromo 2 4 Bromophenyl Acetate

Nucleophilic Substitution Reactions at the α-Carbon Center

The bromine atom at the α-carbon, being benzylic and adjacent to an electron-withdrawing ester group, is highly susceptible to nucleophilic attack. This reactivity is central to its use in constructing more complex molecular architectures.

Mechanistic Studies of α-Bromine Displacement for Diverse Nucleophiles

The displacement of the α-bromine in compounds structurally similar to methyl 2-bromo-2-(4-bromophenyl)acetate can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms. The operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the specific substituents on the phenyl ring.

Studies on related α-bromo phenylacetates suggest that the reaction pathway can involve the generation of a carbocation intermediate (SN1-type) or a concerted backside attack by the nucleophile (SN2-type). For instance, in fluorination reactions of α-bromo benzylacetates using reagents like Et₃N·3HF, the reaction is thought to proceed via an SN1 pathway, involving the formation of a benzylic carbocation stabilized by the adjacent phenyl ring. The presence of silver ions (e.g., AgF) can further promote this pathway through silver-assisted dissociation of the bromide. The traditional SN2 mechanism involves a direct displacement of the bromide by the nucleophile, leading to an inversion of stereochemistry if the α-carbon is chiral.

The electrophilicity of the α-carbon is attributed to a 2p-orbital-based antibonding molecular orbital (σ) along the C-Br bond. A nucleophile attacks this center by donating an electron pair into this σ orbital, which leads to the simultaneous cleavage of the C-Br bond and the formation of a new bond with the nucleophile.

Synthesis of α-Amino Acid Derivatives via Amidation Reactions (e.g., formation of 2-amino-2-(4-bromophenyl)acetic acid)

The α-bromo group is an excellent leaving group for the synthesis of α-amino acid derivatives, which are crucial building blocks for pharmaceuticals and biologically active compounds. A key example is the synthesis of 2-amino-2-(4-bromophenyl)acetic acid. This transformation is typically achieved through a nucleophilic substitution reaction where the α-bromine is displaced by an amine-equivalent nucleophile.

A common synthetic route involves the reaction of this compound with an ammonia (B1221849) source or a protected amine. An alternative, often preferred for safety and control, is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) as the nucleophile. The resulting N-phthaloyl derivative is then hydrolyzed or hydrazinolyzed to release the primary amine. Another method involves the use of sodium azide (B81097) to form an α-azido ester, which can be subsequently reduced to the corresponding α-amino ester. Finally, hydrolysis of the methyl ester group under basic or acidic conditions yields the target amino acid, 2-amino-2-(4-bromophenyl)acetic acid.

The efficiency of these amidation reactions can often be improved through the use of catalysts, such as boron-based reagents, which can activate the carboxylic acid (or its ester derivative) for nucleophilic attack.

Stereochemical Outcomes of α-Carbon Transformations

When the α-carbon is a stereocenter, controlling the stereochemical outcome of nucleophilic substitution reactions is of paramount importance. The stereochemistry of these transformations is highly dependent on the reaction mechanism and the presence of chiral catalysts or auxiliaries.

SN2 reactions typically proceed with a complete inversion of stereochemistry at the α-carbon.

SN1 reactions , which proceed through a planar carbocation intermediate, generally lead to racemization, yielding a mixture of both enantiomers.

In practice, achieving high levels of stereocontrol often requires sophisticated synthetic strategies. For instance, in rhodium-catalyzed cyclopropanation reactions involving structurally related aryldiazoacetates, high levels of both diastereoselectivity (d.r. >20:1) and enantioselectivity (ee up to 99%) have been achieved through the use of chiral dirhodium tetracarboxylate catalysts. These catalysts create a chiral pocket that directs the approach of the substrate, thereby controlling the absolute and relative stereochemistry of the product. While not a direct substitution on the starting material of this article, this demonstrates that high stereocontrol at the α-carbon of phenylacetate (B1230308) derivatives is feasible with appropriate catalytic systems. In the absence of such chiral influences, substitution reactions on racemic α-bromo esters typically yield racemic products.

Table 1: Stereochemical Outcomes in Rhodium-Catalyzed Reactions of Related Aryldiazoacetates

| Catalyst | Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Rh₂(S-pPhTPCP)₄ | N-tosyl derivative | >20:1 | 99% |

| Rh₂(S-pPhTPCP)₄ | N-p-nosyl derivative | >20:1 | 98% |

| Rh₂(S-pPhTPCP)₄ | N-tosyl-3-methylenepyrrolidine | 7:1 | 98% |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Aryl Bromine Moiety

The bromine atom attached to the phenyl ring provides a second reactive handle for chemical modification, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Exploration of Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.orgwikipedia.org This reaction is widely used to form biaryl structures. organic-chemistry.org For this compound, the aryl bromine (C(sp²)-Br) is the primary site for this type of transformation, as the α-bromine (C(sp³)-Br) is generally less reactive under these conditions.

The general mechanism of the Suzuki coupling involves a catalytic cycle with a palladium(0) species. libretexts.orgyonedalabs.com The cycle consists of three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the aryl-bromine bond to form a palladium(II) intermediate. libretexts.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step typically requires a base to activate the organoboron species. wikipedia.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

Studies on similar 4-bromophenyl substrates have shown that Suzuki reactions proceed efficiently using various palladium catalysts, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄ or Na₂CO₃ and a suitable solvent like 1,4-dioxane (B91453) or toluene. nih.govmdpi.comnih.gov These reactions tolerate a wide range of functional groups, making them highly versatile for synthesizing complex molecules. mdpi.comnih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Role |

| Aryl Halide | 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | Electrophile |

| Organoboron Reagent | Phenylboronic acid | Nucleophile |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Facilitates C-C bond formation |

| Base | K₃PO₄ | Activates boronic acid |

| Solvent | 1,4-Dioxane | Reaction medium |

| Temperature | 70-90 °C | Provides activation energy |

Chemo- and Regioselective Considerations in Coupling Reactions of Dibrominated Systems

A key synthetic challenge and opportunity with this compound is the selective functionalization of one bromine atom over the other. The differing nature of the carbon-bromine bonds—one on an sp²-hybridized aryl carbon and the other on an sp³-hybridized benzylic carbon—allows for high chemoselectivity under appropriate reaction conditions.

Palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Negishi couplings, are highly selective for the aryl C(sp²)-Br bond. The oxidative addition of palladium(0) into a C(sp²)-X bond is generally much faster and more favorable than into a C(sp³)-X bond that has accessible β-hydrogens, which is not the case here. However, the reactivity difference is still pronounced. This allows for the selective arylation or vinylation at the phenyl ring while leaving the α-bromo ester moiety intact for subsequent transformations. nih.govnih.govmdpi.com

Nucleophilic substitution reactions , as discussed in section 3.1, selectively occur at the more electrophilic α-carbon C(sp³)-Br bond. The aryl bromide is unreactive towards typical nucleophiles unless activated by strong electron-withdrawing groups or under harsh conditions (SNAr mechanism), which are not standard for this substrate.

Other Palladium-Catalyzed Reactions : While Suzuki coupling favors the aryl bromide, other palladium-catalyzed reactions can target the benzylic bromide. For example, Kumada-Corriu coupling of secondary benzylic bromides with Grignard reagents has been developed, and other processes like aminocarbonylation can also occur at the benzylic position. acs.orgorganic-chemistry.org

This orthogonal reactivity allows for a stepwise, controlled functionalization of the molecule. One could first perform a Suzuki coupling on the aryl bromide and then use the α-bromo ester as a handle for introducing another functional group via nucleophilic substitution, or vice-versa. This strategic approach is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex, multifunctional molecules from a single, versatile starting material.

Potential for Homocoupling and Heterocoupling Reactions

The presence of two carbon-bromine bonds in this compound, one at the benzylic position and the other on the aromatic ring, opens up possibilities for various cross-coupling reactions. The difference in the nature of these C-Br bonds—one being a more reactive benzylic halide and the other a less reactive aryl halide—allows for potential chemoselectivity in these transformations.

Homocoupling Reactions:

Benzylic bromides are known to undergo homocoupling reactions to form bibenzyl derivatives. This transformation can be catalyzed by various transition metals. For instance, titanocene (B72419) monochloride has been shown to catalyze the homocoupling of benzylic halides. nih.gov Similarly, samarium in the presence of cuprous chloride can effectively catalyze the Csp³-Csp³ coupling of benzyl (B1604629) halides to yield the corresponding homocoupled products in excellent yields under mild conditions. nih.gov Another approach involves the use of zirconocene (B1252598) and photoredox catalysis to enable the reductive homocoupling of benzyl chlorides, a method that has also shown some reactivity with benzyl bromides. lookchem.com In the context of this compound, a homocoupling reaction would likely occur at the more reactive benzylic position, leading to the formation of a substituted 1,2-diphenylethane (B90400) derivative. However, forcing conditions or specific catalysts might also promote the homocoupling at the aryl bromide position, a classic transformation known as the Ullmann reaction, which typically requires copper catalysis at elevated temperatures for the synthesis of symmetric biaryls. organic-chemistry.org

Heterocoupling Reactions:

The differential reactivity of the benzylic and aryl bromide moieties allows for selective heterocoupling reactions, a cornerstone of modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a powerful tool for forming C-C bonds. Studies have shown that benzylic halides can efficiently participate in Suzuki-Miyaura couplings with arylboronic acids. lookchem.comnih.gov Given the higher reactivity of the benzylic bromide, it is expected that a selective coupling with a boronic acid would occur at this position, leaving the aryl bromide intact. This chemoselectivity has been demonstrated in systems where benzyl esters (with reactivity intermediate between chloro and bromo groups) undergo selective coupling over aryl halides. kochi-tech.ac.jp

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. This reaction is known for its high functional group tolerance. Palladium-catalyzed Negishi couplings of secondary alkylzinc halides with aryl bromides have been developed, showcasing the ability to form C(sp³)-C(sp²) bonds. nih.gov In the case of this compound, a selective Negishi coupling would likely favor the benzylic position.

Heck Reaction: The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene. While typically applied to aryl and vinyl halides, benzylic halides have also been used as substrates. rsc.org The chemoselective Heck reaction of substrates with multiple halogen atoms is a known challenge, with aryl bromides sometimes facing issues of dehalogenation. nih.govbeilstein-journals.org However, the higher reactivity of the benzylic bromide could potentially allow for selective coupling with an alkene at this position.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides. While less common with benzylic halides, there are reports of Sonogashira couplings involving such substrates. The development of protocols for the Sonogashira coupling of peptidic aryl bromides highlights the versatility of this reaction. nih.gov For this compound, a selective Sonogashira coupling would be anticipated at the benzylic bromide position under carefully controlled conditions.

Ullmann-type Reactions: The classic Ullmann condensation, promoted by copper, is used to form aryl ethers, thioethers, nitriles, and amines from aryl halides. wikipedia.org While typically associated with aryl halides, the principles of nucleophilic substitution can also be applied to the more reactive benzylic bromide, allowing for the formation of a variety of derivatives. A rhodium-catalyzed Ullmann-type homocoupling of benzyl halides has also been reported. researchgate.net

The chemoselectivity of these coupling reactions is a critical aspect. Iron-catalyzed cross-electrophile coupling of benzyl halides has been shown to be selective for the benzylic bromide, leaving aryl halides untouched. kochi-tech.ac.jp Similarly, zinc-mediated, palladium-catalyzed cross-couplings between benzylic and aryl halides have been developed, where the benzylic halide is typically the more reactive partner, although competitive homocoupling of the benzylic bromide can be a side reaction. nih.gov

Table 1: Potential Coupling Reactions of this compound

| Coupling Reaction | Typical Catalyst | Coupling Partner | Potential Product Type |

|---|---|---|---|

| Homocoupling (Benzylic) | Ti, Sm/Cu, Zr | - | Substituted 1,2-diphenylethane |

| Homocoupling (Aryl) | Cu (Ullmann) | - | Substituted biphenyl |

| Suzuki-Miyaura | Pd | Organoboron | Substituted diarylmethane |

| Negishi | Pd or Ni | Organozinc | Substituted diarylmethane |

| Heck | Pd | Alkene | Substituted stilbene (B7821643) derivative |

| Sonogashira | Pd/Cu | Terminal alkyne | Substituted diphenylacetylene |

| Ullmann-type (Hetero) | Cu | Alcohols, amines, etc. | Substituted ethers, amines, etc. |

Other Significant Chemical Transformations and Derivatizations

Beyond coupling reactions, the functional groups in this compound allow for a range of other important chemical transformations.

Hydrolysis of the Ester Group to Corresponding Carboxylic Acids

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-2-(4-bromophenyl)acetic acid, under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common method for ester hydrolysis and typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and involves heating the ester with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of excess water. This equilibrium process requires driving the reaction to completion, for example, by removing the methanol (B129727) byproduct.

A potential complication during the hydrolysis of α-bromo esters is the possibility of competing nucleophilic substitution at the carbon bearing the bromine atom, especially under basic conditions. The choice of reaction conditions is therefore crucial to favor hydrolysis while minimizing side reactions.

Reduction Reactions of the Ester or Bromine Functionalities

The ester and bromine functionalities of this compound can be selectively reduced using appropriate reducing agents.

Reduction of the Ester Group: The methyl ester can be reduced to the corresponding primary alcohol, 2-bromo-2-(4-bromophenyl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is usually carried out in an anhydrous ether solvent. It is important to note that LiAlH₄ can also reduce the bromine atoms, so careful control of the reaction conditions may be necessary to achieve selectivity.

Reduction of the Carbon-Bromine Bonds: Both the benzylic and aryl C-Br bonds can be reduced to C-H bonds. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method for the reduction of benzylic halides. The aryl bromide is generally more resistant to these conditions, allowing for selective reduction of the benzylic bromide. More vigorous conditions or different catalysts might be required for the reduction of the aryl bromide. Radical-based reducing agents, such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN), can also be employed for the dehalogenation of both alkyl and aryl halides.

Cyclization and Rearrangement Pathways

The structure of this compound offers possibilities for intramolecular reactions, leading to cyclized products or rearrangements.

Intramolecular Friedel-Crafts Type Reactions: Under the influence of a Lewis acid, the carbocation generated at the benzylic position (either through departure of the bromide or by protonation of an intermediate alkene formed by elimination) could potentially attack the electron-rich aromatic ring, leading to cyclized products. However, the presence of a deactivating bromo substituent on the phenyl ring would make this intramolecular electrophilic aromatic substitution challenging.

Rearrangement of α-Bromo Esters: α-Halo esters can undergo rearrangements under certain conditions. For instance, the Favorskii rearrangement is a well-known reaction of α-halo ketones, but analogous rearrangements can occur in related systems. While not a direct rearrangement of the starting material, reactions that proceed through an enolate intermediate could potentially lead to rearranged products.

Formation of Epoxides: In the presence of a strong base, deprotonation at the α-carbon followed by intramolecular nucleophilic attack could, in principle, lead to the formation of an epoxide if the ester group were first converted to a ketone. However, this is not a direct pathway from the starting ester.

A more plausible rearrangement could involve the migration of the aryl group. For example, treatment with silver salts could promote the departure of the bromide ion to form a benzylic carbocation, which could then undergo a 1,2-hydride or 1,2-aryl shift, although such rearrangements are more common in systems that can form a more stable carbocation.

Table 2: Summary of Other Chemical Transformations

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Ester Hydrolysis | NaOH (aq), then H₃O⁺ or H₂SO₄/H₂O, heat | Carboxylic Acid |

| Ester Reduction | LiAlH₄ in ether | Primary Alcohol |

| Benzylic Bromide Reduction | H₂, Pd/C | Alkane |

| Aryl Bromide Reduction | H₂, strong conditions or specific catalysts | Alkane |

| Dehalogenation (Radical) | Bu₃SnH, AIBN | Alkane |

Applications of Methyl 2 Bromo 2 4 Bromophenyl Acetate in Advanced Organic Synthesis

Building Block in the Construction of Complex Organic Molecules

The unique structure of methyl 2-bromo-2-(4-bromophenyl)acetate, featuring a reactive α-bromo ester and a brominated phenyl ring, makes it an important precursor for a variety of organic compounds.

The α-bromo group in this compound is highly susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups at the α-position. This reactivity is fundamental to the synthesis of various α-substituted arylacetates. These derivatives are significant intermediates in the preparation of more complex molecules. For instance, the substitution of the bromine atom can lead to the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, thereby creating a diverse library of compounds.

Research has demonstrated the utility of related α-bromo esters in alkylation and other substitution reactions. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the general reactivity pattern of α-halo esters is well-established in organic synthesis. The 4-bromophenyl moiety also offers a site for further functionalization, typically through cross-coupling reactions, which adds another layer of complexity and versatility to the molecules that can be synthesized from this starting material.

This compound is a key starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and biologically active molecules.

Pyrimidines: This compound serves as a precursor for the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), a crucial intermediate in the production of various pyrimidine (B1678525) derivatives. atlantis-press.comresearchgate.net The synthesis involves a multi-step process that begins with the conversion of a related compound, methyl 2-(4-bromophenyl)acetate, into dimethyl 2-(4-bromophenyl)malonate. atlantis-press.comresearchgate.net This malonate derivative then undergoes cyclization to form a pyrimidine ring system. atlantis-press.comresearchgate.net The resulting 5-(4-bromophenyl)pyrimidine (B2776488) can be further modified, for example, by chlorination, to yield the versatile 5-(4-bromophenyl)-4,6-dichloropyrimidine intermediate. atlantis-press.comresearchgate.net A study reported an optimized three-step synthesis from methyl 2-(4-bromophenyl)acetate with a total yield of 52.8%. atlantis-press.com

Azabicyclo[3.1.0]hexanes: The structural framework of azabicyclo[3.1.0]hexanes is present in numerous biologically active compounds. While direct synthesis from this compound is not explicitly detailed, the synthesis of related azabicyclo[3.1.0]hexane derivatives has been reported. For example, Methyl 1-(4-Bromophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate has been synthesized, showcasing the formation of this bicyclic system from precursors containing a bromophenyl group. nih.gov The synthesis of the 3-azabicyclo[3.1.0]hexane ring system is a significant area of research due to its presence in various pharmaceuticals. researchgate.netmdpi.com

Contribution to Medicinal Chemistry Intermediates and Lead Compound Synthesis

The structural motifs derived from this compound are of significant interest in medicinal chemistry due to their potential pharmacological activities.

The 4-bromophenyl group present in this compound is a common feature in many pharmacologically active molecules. Bromine's ability to form halogen bonds and its lipophilic nature can enhance the binding affinity of a molecule to its biological target. For example, derivatives of bromophenols have been investigated for their antioxidant and anticancer activities. nih.gov The synthesis of various heterocyclic compounds containing the 4-bromophenyl moiety, such as thiazoles and pyrazoles, has been explored for their potential biological efficacy. Furthermore, azabicyclo[3.1.0]hexane derivatives are being investigated as modulators of dopamine (B1211576) D3 receptors, indicating the therapeutic potential of this structural class. google.com Semicarbazones incorporating a 4-bromophenyl group have been synthesized and evaluated for their anticonvulsant activity. researchgate.net

This compound serves as a versatile scaffold for the synthesis of libraries of compounds for drug discovery. The reactive α-bromo group and the 4-bromophenyl ring provide two independent handles for chemical modification, allowing for the systematic exploration of chemical space around a core structure. This approach is crucial in lead optimization, where small structural changes can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. For instance, the 4-bromophenyl group can be modified via Suzuki coupling reactions to introduce a variety of aryl and heteroaryl groups, leading to the synthesis of novel pyrazine (B50134) carboxamides with potential antibacterial activities. mdpi.com

Potential in Polymer Chemistry and Material Science

While the primary applications of this compound are in organic synthesis and medicinal chemistry, its structural features suggest potential utility in polymer chemistry and material science. The presence of a bromine atom allows for its use as an initiator in atom transfer radical polymerization (ATRP), a controlled polymerization technique that enables the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.

The 4-bromophenyl group can be incorporated into polymer backbones or as pendant groups, potentially imparting specific properties such as flame retardancy or modified refractive indices to the resulting materials. Although specific research on the use of this compound in these fields is not extensively documented in the provided search results, the fundamental reactivity of the compound makes it a plausible candidate for such applications.

Initiator or Monomer in Controlled Radical Polymerization (Drawing parallels from similar α-haloesters)

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the creation of materials with predetermined molecular weights, complex architectures, and low polydispersity. wikipedia.org One of the most robust CRP methods is Atom Transfer Radical Polymerization (ATRP), which typically employs a transition metal complex to reversibly activate and deactivate a dormant polymer chain. wikipedia.org The initiator is a key component in ATRP, and α-haloesters are among the most common and effective classes of initiators used. researchgate.netcmu.edu

The functionality of this compound makes it an ideal candidate as an ATRP initiator. The process operates through the following mechanism:

Initiation: The C-Br bond at the alpha position is reversibly cleaved by a transition metal catalyst in a lower oxidation state (e.g., a Cu(I) complex). This generates a carbon-centered radical and the corresponding metal complex in a higher oxidation state (e.g., Cu(II)-Br). wikipedia.org

Propagation: The generated radical adds to a monomer molecule, initiating the growth of the polymer chain.

Deactivation: The catalyst in the higher oxidation state can reversibly transfer the halogen atom back to the propagating radical, reforming the dormant species. This reversible deactivation step is crucial for maintaining a low concentration of active radicals, which minimizes termination reactions and allows for controlled chain growth. wikipedia.org

By using a functional initiator like this compound, a specific fragment (the 2-(4-bromophenyl)acetate group) is incorporated at one end of every polymer chain. cmu.edu This allows for the synthesis of telechelic polymers with a preselected α-functionality, while the other chain end retains the halogen atom from the deactivation step. cmu.edu This terminal halogen can then be used for further post-polymerization modifications. cmu.edu The presence of the second bromine atom on the phenyl ring remains inert during this process, providing an additional functional handle for subsequent reactions.

Incorporation into Novel Materials with Specific Properties (Inferred from related compounds)

The dual functionality of this compound offers significant potential for its use as a building block in the synthesis of novel materials with tailored properties. The two bromine atoms are chemically distinct and can be addressed with different synthetic strategies.

Aryl Bromide Functionality: The bromine atom on the phenyl ring is a classic handle for transition metal-catalyzed cross-coupling reactions. nih.gov Techniques such as Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. This enables the attachment of various functional groups or the integration of the molecule into larger conjugated systems, which is a key strategy for developing materials for electronics and photonics. Aryl bromides are widely recognized as useful intermediates in the production of drugs, agrochemicals, and pigments. nih.gov

α-Bromo Ester Functionality: As discussed, the α-bromo group is a potent initiator for ATRP. researchgate.net Beyond polymerization, it is a reactive site for various nucleophilic substitution reactions. It can also participate in classic organic reactions like the Reformatsky reaction, where it condenses with aldehydes or ketones in the presence of zinc to form β-hydroxy esters. testbook.com This reaction is a powerful tool for carbon-carbon bond formation. testbook.com

The combination of these reactive sites in a single molecule allows for multi-step, divergent synthesis pathways. For instance, one could first use the aryl bromide for a cross-coupling reaction to introduce a specific property (e.g., a fluorescent moiety) and then use the α-bromo ester site to initiate the growth of a polymer chain. This would result in a polymer where every chain is end-labeled with the functional moiety. Alternatively, the molecule could be incorporated as a side group in a polymer, with the aryl bromide available for post-polymerization modification to alter the material's bulk properties, such as its refractive index, flame retardancy, or chemical resistance.

Table 2: Potential Applications of this compound in Synthesis

| Functional Group | Reaction Type | Potential Application |

|---|---|---|

| α-Bromo Ester | Atom Transfer Radical Polymerization (ATRP) | Synthesis of well-defined polymers with controlled molecular weight and architecture. wikipedia.org |

| α-Bromo Ester | Nucleophilic Substitution / Reformatsky Reaction | Creation of complex organic molecules and intermediates for pharmaceuticals. testbook.com |

| Aryl Bromide | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Building block for functional materials, agrochemicals, and conjugated systems. nih.gov |

| Combined | Multi-step Sequential Reactions | Development of functional polymers, hybrid organic-inorganic materials, and specialized chemical probes. |

Computational and Theoretical Studies on Methyl 2 Bromo 2 4 Bromophenyl Acetate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations would elucidate the distribution of electrons and identify regions of the molecule that are susceptible to chemical reactions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. A hypothetical FMO analysis for Methyl 2-bromo-2-(4-bromophenyl)acetate would likely reveal the HOMO localized on the bromine atoms and the phenyl ring, indicating these as potential sites for electrophilic attack. Conversely, the LUMO would likely be centered on the ester group and the carbon atom bonded to the two bromine atoms, suggesting these as sites for nucleophilic attack.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

| Reactivity Descriptor | Formula | Predicted Significance for this compound |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller energy gap would suggest higher reactivity. |

| Ionization Potential (I) | -EHOMO | Indicates the energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Represents the energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Describes the ability to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic character of the molecule. |

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. For this compound, an MESP map would be expected to show negative potential (red and yellow regions) around the oxygen atoms of the ester group and the bromine atoms, indicating their electron-rich nature and suitability for interacting with electrophiles. Positive potential (blue regions) would likely be observed around the hydrogen atoms.

Conformational Analysis and Stability

The three-dimensional structure of a molecule is crucial to its properties. Conformational analysis would involve identifying the different spatial arrangements (conformers) of this compound and determining their relative stabilities. This is typically achieved by rotating the single bonds and calculating the potential energy of each resulting conformation. The most stable conformer would be the one with the lowest energy, and its geometry would be used for subsequent calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. This would involve mapping the potential energy surface for a given reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states. Characterizing the transition state structure and its energy provides crucial information about the reaction's feasibility and kinetics. For instance, modeling the nucleophilic substitution of one of the bromine atoms would allow for a detailed understanding of the reaction mechanism (e.g., SN1 vs. SN2).

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental data. For this compound, these predictions would include:

NMR Spectroscopy: Calculation of 1H and 13C chemical shifts. These predicted values, when compared with experimental spectra, can help in the structural elucidation and assignment of signals.

Infrared (IR) Spectroscopy: Prediction of vibrational frequencies. This would help in identifying the characteristic functional groups present in the molecule, such as the C=O stretch of the ester and the C-Br stretches.

UV-Vis Spectroscopy: Calculation of electronic transitions. This would predict the wavelengths at which the molecule absorbs light, providing insights into its electronic structure.

Future Research Directions and Unexplored Potential of Methyl 2 Bromo 2 4 Bromophenyl Acetate

Development of More Sustainable and Atom-Economical Synthetic Pathways

Current synthetic routes to α-bromo phenylacetates often rely on traditional bromination methods which may involve stoichiometric and hazardous reagents like N-bromosuccinimide or elemental bromine. Future research should prioritize the development of greener and more efficient synthetic strategies.

Key Research Objectives:

Catalytic α-Bromination: Investigating catalytic methods for the direct α-bromination of Methyl 2-(4-bromophenyl)acetate would be a significant step forward. This could involve photoredox catalysis or the use of novel transition-metal catalysts that utilize safer bromine sources.

One-Pot Syntheses: Designing one-pot or tandem reactions starting from readily available precursors like 4-bromophenylacetic acid or even 4-bromotoluene could drastically improve efficiency. Such processes would minimize waste by reducing the number of intermediate isolation and purification steps.

Solvent-Free Conditions: Exploring mechanochemical or solvent-free reaction conditions for the synthesis of the title compound would align with the principles of green chemistry, reducing both environmental impact and production costs. Research in this area could involve solid-state reactions or the use of deep eutectic solvents.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Advantages | Research Focus |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, use of light as a reagent. | Screening of photocatalysts and bromine sources. |

| Tandem Reactions | Reduced reaction time, minimal waste, higher overall yield. | Development of multi-component reaction cascades. |

| Mechanochemistry | Solvent-free, energy-efficient, potential for novel reactivity. | Optimization of milling parameters and catalyst systems. |

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

The dual reactivity of Methyl 2-bromo-2-(4-bromophenyl)acetate makes it an ideal substrate for exploring selective catalytic transformations. The ability to precisely control which bromine atom reacts is a key challenge and a significant opportunity.

Future work should focus on developing catalytic systems that can selectively activate either the C-Br bond at the α-position or the C-Br bond on the aromatic ring. For instance, palladium catalysts with tailored ligands could be designed to favor Suzuki or Buchwald-Hartwig cross-coupling reactions at the aryl bromide position, leaving the α-bromo ester intact for subsequent nucleophilic substitution. Conversely, cooperative catalysis involving a Lewis acid and a transition metal could enable selective reactions at the α-position.

Expansion of Synthetic Utility towards Unprecedented Molecular Architectures

The true potential of this compound lies in its application as a building block for complex molecules. Its structure is primed for sequential, site-selective functionalization to create novel molecular scaffolds that are otherwise difficult to access.

Potential Applications:

Pharmaceutical Intermediates: Sequential cross-coupling and substitution reactions could lead to the synthesis of complex drug-like molecules.

Organic Materials: The dibromo-functionality allows it to act as a monomer or cross-linker in the synthesis of novel polymers and functional materials with tailored electronic or optical properties.

Research should aim to demonstrate this utility through the synthesis of target molecules with interesting biological or material properties, thereby establishing it as a valuable tool in the synthetic chemist's arsenal.

Detailed Investigation of Stereoselective Syntheses and Chiral Resolution Strategies

The α-carbon in derivatives of this compound is a stereocenter. The development of methods to control this stereochemistry is crucial for applications in medicinal chemistry, where enantiomers often exhibit different biological activities.

Future research should vigorously pursue:

Asymmetric Synthesis: Developing catalytic asymmetric methods for the synthesis of enantiomerically enriched α-aryl-α-bromoesters. This could involve chiral catalysts that control the bromination step or stereoselective transformations of the parent compound.

Chiral Resolution: Investigating efficient chiral resolution techniques, such as enzymatic hydrolysis or chiral chromatography, to separate racemic mixtures of its derivatives. Validated chiral liquid chromatography methods would be essential for analyzing enantiomeric purity.

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry offers a powerful, non-empirical tool to accelerate research and development. Applying advanced computational modeling to this compound can provide deep insights into its reactivity and guide experimental design.

Key Modeling Areas:

Reaction Mechanism Studies: Using Density Functional Theory (DFT) to model the transition states of potential reactions can help in understanding the selectivity observed with different catalytic systems. This can elucidate the factors governing site-selectivity in cross-coupling reactions.

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical, chemical, and electronic properties of novel molecules derived from this building block, aiding in the rational design of new functional materials.

| Computational Method | Research Application | Expected Outcome |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and transition states. | Understanding of catalyst selectivity and reaction kinetics. |

| Molecular Dynamics (MD) | Simulating behavior in different solvent environments. | Prediction of solubility and conformational preferences. |

| QSPR Modeling | Predicting properties of derivative compounds. | Rational design of new materials and pharmaceutical leads. |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a cornerstone for innovation in organic synthesis and material science.

Q & A

Q. What are the established synthetic routes for Methyl 2-bromo-2-(4-bromophenyl)acetate, and how are reaction conditions optimized?

this compound is synthesized via alkylation reactions, where brominated intermediates react with methyl esters. For example, in the preparation of sulfonamide derivatives, this compound is used to alkylate aromatic amines under mild conditions (e.g., room temperature, dichloromethane solvent), yielding products with ~62% efficiency . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Bromination of phenylacetic acid derivatives (e.g., using Br₂ in acetic acid) is a precursor step, though direct synthesis routes for this compound require further validation .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- ¹H NMR : Distinct signals for the methyl ester (δ ~3.68–3.85 ppm), aromatic protons (δ ~6.07–7.91 ppm), and brominated carbons. Coupling constants (e.g., J = 15.6 Hz for trans-alkene protons) confirm stereochemistry .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 621.0851) with <0.003% mass error .

- XRD : Resolves crystal packing and hydrogen-bonding motifs, though no direct data exists for this compound. Related brominated acetates exhibit monoclinic systems (e.g., P2₁/c space group, β ~93.6°) .

Advanced Research Questions

Q. How do photoredox catalysis principles apply to reactions involving this compound?

In photoredox systems, this compound undergoes chromoselective reduction. Green light (-0.8 V vs. SCE) selectively reduces the α-bromo ester to a debrominated product, while blue light (-1.7 to -2.0 V vs. SCE) activates aryl debromination. This dual excitation leverages the redox potentials of photocatalysts (e.g., PC•⁻) to control reaction pathways . Methodological considerations include:

- Light wavelength selection to target specific redox potentials.

- Quenching experiments to confirm radical intermediates.

- Electrochemical analysis to map reduction potentials.

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they resolved?

Derivatives with bulky substituents (e.g., sulfonamide groups) often exhibit disorder or twinning. SHELXL software is used to:

- Apply restraints for disordered atoms (e.g., bromine positions).

- Refine anisotropic displacement parameters for heavy atoms.

- Analyze hydrogen-bonding networks (e.g., R₂²(8) motifs in carboxylic acid dimers) . Example parameters:

- Monoclinic systems: a = 12.5022 Å, b = 8.2690 Å, c = 9.0199 Å, β = 93.573° .

- Reliability factors: R < 0.054, wR < 0.116 .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) in synthetic studies be reconciled?

Contradictions arise from solvent effects, impurities, or diastereomer formation. Strategies include:

- Variable-temperature NMR to assess dynamic processes.

- COSY/NOESY to confirm coupling networks and spatial proximity.

- Comparative analysis with literature data (e.g., δ 4.89 ppm for benzylic protons in sulfonamide derivatives ).

Q. What mechanistic insights explain selectivity in alkylation reactions using this compound?

The α-bromo ester acts as an electrophile in SN₂ reactions. Steric hindrance from the 4-bromophenyl group directs nucleophilic attack to the less hindered α-carbon. Computational studies (e.g., DFT) can map transition states, while kinetic isotope effects (KIEs) probe rate-determining steps .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Brominated Acetates

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell angles | β = 93.573° | |

| R factor | 0.026 (F² > 2σ(F²)) | |

| Hydrogen-bond motif | R₂²(8) dimer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.